2-(tert-Butyl)isonicotinaldehyde
Overview
Description
Scientific Research Applications
Degradation Pathways and Environmental Applications
- The study on the degradation of methyl tert-butyl ether (MTBE) by the UV/H2O2 process provides insights into the environmental degradation pathways of tert-butyl compounds. It identified tert-butyl formate (TBF), tert-butyl alcohol (TBA), and other byproducts, highlighting the complex pathways involved in the environmental processing of tert-butyl compounds (Stefan, Mack, & Bolton, 2000).
Synthetic Applications and Catalysis
- The use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines showcases the versatility of tert-butyl-based intermediates in synthesizing a wide range of enantioenriched amines, demonstrating the tert-butyl group's importance in facilitating chemical reactions and influencing stereochemical outcomes (Ellman, Owens, & Tang, 2002).
Industrial Chemistry and Catalytic Processes
- Research on the liquid-phase catalytic synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over solid acidic catalysts underlines the tert-butyl group's role in industrial catalytic processes, offering pathways to synthesize valuable chemical products (Wang, Liu, Sun, & Wang, 2004).
Analytical Chemistry and Environmental Monitoring
- A study on the human biomonitoring of the fragrance chemical lysmeral, which includes tert-butylbenzyl propionaldehyde, used urine samples to track exposure over time. This research highlights the importance of tert-butyl compounds in consumer products and the need for monitoring their presence in the environment and human body (Scherer et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-tert-butylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-6-8(7-12)4-5-11-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDTMNDMLTMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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